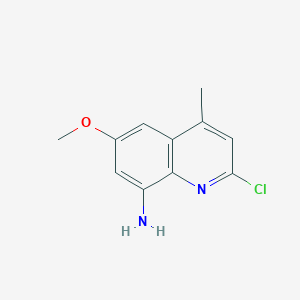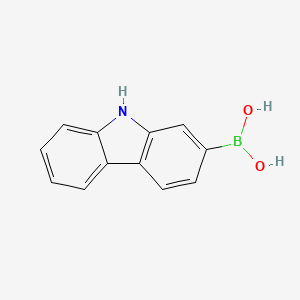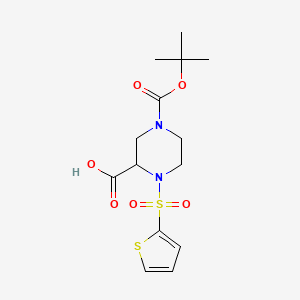
(R)-2-(1-Ethylpyrrolidin-2-yl)ethanamine
説明
(R)-2-(1-Ethylpyrrolidin-2-yl)ethanamine, also known as N-ethyl-2-pyrrolidone (NEP), is a chemical compound that belongs to the class of psychoactive substances. It is a synthetic stimulant that is structurally similar to other popular drugs such as cathinones and amphetamines. NEP is a relatively new substance that has gained popularity in the research community due to its unique properties and potential applications. In
作用機序
The mechanism of action of NEP is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it blocks the reuptake of dopamine, which leads to an increase in its concentration in the synaptic cleft. This increase in dopamine levels is thought to be responsible for its stimulant effects.
Biochemical and Physiological Effects
NEP has been shown to have various biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. Additionally, it has been shown to increase the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. These effects are responsible for its stimulant properties.
実験室実験の利点と制限
NEP has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. Additionally, it has been shown to be an effective substrate in various enzymatic reactions. However, there are also limitations to its use. NEP is a psychoactive substance, which means that it can have effects on the researcher. Additionally, it can be difficult to control the dosage and purity of the substance.
将来の方向性
There are several future directions for research on NEP. One area of interest is its potential use as a treatment for neurological disorders such as Parkinson's disease and ADHD. Additionally, further studies are needed to fully understand its mechanism of action and the effects it has on the brain. Finally, there is a need for more research into the potential applications of NEP in chemical and biological research.
Conclusion
In conclusion, NEP is a synthetic stimulant that has gained popularity in the research community due to its unique properties and potential applications. It is relatively easy to synthesize and purify, and it has been shown to be an effective substrate in enzymatic reactions. NEP has been the subject of numerous scientific studies, and there are several future directions for research on this compound. While NEP has potential as a research tool and treatment for neurological disorders, further studies are needed to fully understand its mechanism of action and potential applications.
科学的研究の応用
NEP has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the field of neuroscience. NEP has been shown to act as a dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain. This property has led to investigations into its potential use as a treatment for various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
NEP has also been studied for its potential use as a tool in chemical and biological research. It has been shown to be an effective reagent in the synthesis of various organic compounds. Additionally, NEP has been used as a substrate in enzymatic reactions and as a model compound for studying the metabolism of other psychoactive substances.
特性
IUPAC Name |
2-[(2R)-1-ethylpyrrolidin-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-10-7-3-4-8(10)5-6-9/h8H,2-7,9H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYURSMOEWBZSA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@@H]1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(1-Ethylpyrrolidin-2-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine](/img/structure/B3282060.png)


silane](/img/structure/B3282084.png)








![3-(2-Chlorophenyl)-6-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282158.png)
![6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282163.png)